Biological activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine
Biological activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine
An In-Depth Technical Guide to the Potential Biological Activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine and Related Compounds
Abstract
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide delves into the potential biological activities of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, a molecule of interest within this versatile class. While direct studies on this specific compound are not extensively documented in publicly accessible literature, a comprehensive analysis of its structural motifs in the context of related pyrimidine derivatives allows for a robust exploration of its likely pharmacological profile. This document will synthesize data from analogous compounds to forecast potential mechanisms of action, guide experimental design for its characterization, and provide detailed protocols for relevant biological assays. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in drug discovery.[1] Its synthetic tractability and the ability to introduce a wide variety of substituents at multiple positions have made it a fertile ground for the development of novel therapeutics.[2] Pyrimidine derivatives have demonstrated a vast range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[3][4]
The subject of this guide, 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, possesses several key structural features that suggest potential biological relevance:
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A 2,4-substituted aminopyrimidine core: This is a common feature in many biologically active molecules, particularly kinase inhibitors.[5][6]
-
A chlorine atom at the 6-position: This halogen can influence the compound's physicochemical properties and may serve as a handle for further chemical modification.
-
An N-heptyl group: This lipophilic alkyl chain can impact membrane permeability and interactions with hydrophobic pockets of target proteins.
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A methyl group at the 2-position: This small alkyl group can also influence target binding and metabolism.
This guide will explore the potential biological activities of this compound by examining the established pharmacology of structurally related molecules.
Synthetic Strategies for Substituted Pyrimidines
The synthesis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine would likely proceed through established methods for the construction of substituted pyrimidines. A plausible synthetic route could involve the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent, followed by chlorination and subsequent nucleophilic substitution.
A general approach for the synthesis of related 2,4-diaminopyrimidine derivatives often starts from a dichloropyrimidine precursor.[7]
Experimental Protocol: General Synthesis of a 4-amino-6-chloropyrimidine Derivative
Objective: To provide a general, illustrative procedure for the synthesis of a 4-amino-6-chloropyrimidine derivative, which could be adapted for the synthesis of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine.
Materials:
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2-methyl-4,6-dichloropyrimidine
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Heptylamine
-
A suitable solvent (e.g., dichloromethane, DMF)[7]
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 2-methyl-4,6-dichloropyrimidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the non-nucleophilic base to the solution.
-
Slowly add one molar equivalent of heptylamine to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-N-heptyl-2-methylpyrimidin-4-amine.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on substituted pyrimidines, several potential biological activities can be hypothesized for 6-chloro-N-heptyl-2-methylpyrimidin-4-amine.
Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6] These compounds often form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.
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Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell receptor signaling, making it a target for cancer immunotherapy. Novel macrocyclic 2,4-diaminopyrimidine derivatives have been developed as potent HPK1 inhibitors.[5]
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Tropomyosin Receptor Kinase (TRK) Inhibition: TRK inhibitors with a 2,4-diaminopyrimidine scaffold have been designed to treat cancers driven by NTRK gene fusions.[6]
-
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: Aminopyrimidine hybrids have been synthesized and shown to be effective inhibitors of EGFR-TK, with some compounds demonstrating moderate anti-proliferative activity against cancer cell lines.[8]
The presence of the N-heptyl group on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine could facilitate its entry into the ATP-binding pocket of various kinases, where the hydrophobic tail could interact with non-polar residues.
Conceptual Signaling Pathway: Kinase Inhibition
Caption: Competitive inhibition of a receptor tyrosine kinase by 6-chloro-N-heptyl-2-methylpyrimidin-4-amine.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine core is also a key feature of non-classical DHFR inhibitors, such as the antibacterial drug trimethoprim.[9] These inhibitors interfere with the folic acid pathway, which is essential for the synthesis of nucleotides and some amino acids. This mechanism is exploited for antimicrobial and anticancer therapies.[10]
Other Potential Activities
The pyrimidine scaffold has been associated with a broad range of other biological activities, including:
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Anticonvulsant, antibacterial, antifungal, and antiviral properties. [2]
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Anti-inflammatory effects. [4]
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Antagonism of SNSR4 (a G-protein coupled receptor). [11]
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine, a tiered screening approach is recommended.
Experimental Workflow: In Vitro Screening Cascade
Caption: A tiered approach for the in vitro biological evaluation of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine.
Kinase Inhibition Assays
A primary screen against a broad panel of kinases would be a logical first step.
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the in vitro inhibitory activity of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine against a specific kinase. This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test compound (6-chloro-N-heptyl-2-methylpyrimidin-4-amine) at various concentrations in a multi-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a defined period.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the IC50 value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
-
Cell-Based Assays
If the compound shows activity in biochemical assays, the next step is to evaluate its effects in a cellular context.
Experimental Protocol: MTT Cell Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effects of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)[12]
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Structure-Activity Relationship (SAR) Insights
While SAR studies for 6-chloro-N-heptyl-2-methylpyrimidin-4-amine itself are not available, general trends from related pyrimidine series can provide guidance for future optimization efforts.
-
Substitutions at the 5-position: The nature of the substituent at this position can be critical for affinity and selectivity.[13]
-
Variation of the N-alkyl group: The length and branching of the alkyl chain at the 4-position can influence potency and pharmacokinetic properties.
-
Modifications at the 2-position: Altering the methyl group could impact interactions with the target protein.
Table 1: Summary of Biological Activities of Related Pyrimidine Derivatives
| Compound Class | Biological Target(s) | Reported Activity | Reference(s) |
| Macrocyclic 2,4-diaminopyrimidines | HPK1 | Potent inhibition (IC50 in the nanomolar range) | [5] |
| 2,4-diaminopyrimidine derivatives | TRK | Inhibition of cancer cell proliferation | [6] |
| Aminopyrimidine hybrids | EGFR-TK | Moderate anti-proliferative activity | [8] |
| 2,4-diaminopyrimidine derivatives | DHFR | Inhibition of bacterial and protozoal growth | [9] |
| 2,4-diaminopyrimidine derivatives | SNSR4 | Antagonistic activity | [11] |
Conclusion and Future Directions
6-chloro-N-heptyl-2-methylpyrimidin-4-amine belongs to a class of compounds with immense therapeutic potential. Based on the analysis of its structural features and the established biological activities of related pyrimidine derivatives, it is plausible that this compound could exhibit activity as a kinase inhibitor, a DHFR inhibitor, or possess other pharmacological properties.
The experimental workflows and protocols outlined in this guide provide a clear path for the systematic evaluation of its biological profile. Initial in vitro screening, followed by cell-based assays and subsequent SAR studies, will be crucial in determining the therapeutic potential of this and related novel pyrimidine derivatives. The rich history and continued success of pyrimidine-based drugs in the clinic underscore the importance of exploring new chemical space within this versatile scaffold.
References
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. (2025).
- Diverse Pharmacological Potential of Various Substituted Pyrimidine Deriv
- Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. PubMed. (2011).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023).
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2017).
- 6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine. MySkinRecipes.
- CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. PubChem.
- 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479. PubChem.
- 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding. PubMed.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines, inhibitors of spiroperidol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
